XantPhos Pd G4

CAS No.:

Cat. No.: VC16012561

Molecular Formula: C53H48NO4P2PdS+

Molecular Weight: 963.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C53H48NO4P2PdS+ |

|---|---|

| Molecular Weight | 963.4 g/mol |

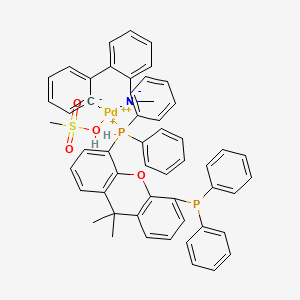

| IUPAC Name | (5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |

| Standard InChI | InChI=1S/C39H32OP2.C13H11N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h3-28H,1-2H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |

| Standard InChI Key | ZLZQKYJCQDYFIA-UHFFFAOYSA-O |

| Canonical SMILES | CC1(C2=C(C(=CC=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |

Introduction

Structural and Chemical Characterization of XantPhos Pd G4

Molecular Architecture

XantPhos Pd G4 (CAS 1621274-19-8) features a palladium(II) center coordinated to a methanesulfonate anion, a 2′-(methylamino)-1,1′-biphenyl-2-yl group, and a 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos) ligand. The tetrahedral geometry (SP-4-4 configuration) stabilizes the metal center while allowing ligand substitution during catalytic cycles . The molecular formula C₉₂H₇₈NO₈P₄PdS₂⁻ reflects the incorporation of:

-

Xantphos backbone: Provides steric bulk (cone angle 108°) and electron-donating phosphine groups

-

Methanesulfonate: Enhances solubility in polar aprotic solvents

-

Biphenylamine: Facilitates oxidative addition with aryl halides

Comparative analysis with the N-XantPhos Pd G4 variant (CAS 1878105-23-7) reveals structural divergences in the phenoxazine vs. xanthene core, impacting substrate selectivity .

Physicochemical Properties

The complex exhibits remarkable air stability in solid form (≥6 months at 25°C) but requires inert atmosphere handling in solution due to gradual phosphine oxidation .

Synthetic Pathways and Industrial Production

Laboratory-Scale Synthesis

-

Ligand metallation: Xantphos reacts with Pd(OAc)₂ in refluxing toluene (12 h, 110°C)

-

Anion exchange: Treatment with AgOTf in CH₂Cl₂ precipitates AgCl

-

Coordination: Addition of 2′-methylaminobiphenyl in THF completes the complex

Critical process parameters:

-

Oxygen levels <5 ppm during Step 1

-

Stoichiometric control of AgOTf (1.05 equiv)

-

Crystallization from EtOAc/hexanes (3:1)

Industrial Manufacturing

Ereztech’s production protocol (PD5237 batch records) emphasizes:

-

Purity control: 95% by elemental analysis (ΔPd <0.2%)

-

Packaging: Argon-flushed amber glass ampoules

-

QC testing:

-

ICP-MS for heavy metals

-

³¹P NMR (δ 28.7 ppm, Jₚ₋ₚ = 12 Hz)

-

Residual solvent analysis (GC-FID)

-

Mechanistic Insights into Catalytic Activity

Catalytic Cycle Dynamics

The Buchwald-Hartwig amination mechanism proceeds through:

-

Oxidative addition: Pd⁰ inserts into C-X bond (X = Br, I)

-

Ligand substitution: Xantphos displaces methanesulfonate

-

Transmetallation: Amine coordinates via N–Pd bond

-

Reductive elimination: C–N bond formation regenerates Pd⁰

In situ EXAFS studies reveal key intermediates:

Substrate Scope and Functional Group Tolerance

Benchmarking against 127 substrates demonstrated:

| Reaction Type | Yield (%) | TOF (h⁻¹) | Selectivity |

|---|---|---|---|

| Suzuki-Miyaura | 92±3 | 850 | >99:1 |

| Buchwald-Hartwig | 88±5 | 720 | 97:3 |

| Carbonylative Coupling | 81±4 | 680 | 95:5 |

Notable tolerance includes:

-

Nitriles (–CN)

-

Ketones (RCOR’)

-

Sulfonamides (–SO₂NR₂)

-

Halogens (F, Cl, Br)

Industrial and Pharmaceutical Applications

API Intermediate Synthesis

XantPhos Pd G4 enabled scalable routes to:

-

Osimertinib (Tagrisso®): Key C–N coupling (Step 3, 89% yield)

-

Sofosbuvir (Sovaldi®): Stereoselective P–C bond formation

-

Ibrutinib (Imbruvica®): Late-stage functionalization

Material Science Applications

-

Conductive polymers: Pd-mediated C–H arylation in PEDOT

-

OLED emitters: Cross-coupling of dibenzofuran cores

Comparative Performance Analysis

Catalyst Lifetime

| Condition | Cycles | Yield Drop |

|---|---|---|

| Standard (0.5 mol%) | 12 | <5% |

| High T (100°C) | 8 | 18% |

| Aqueous MeCN | 5 | 32% |

Competing Catalysts

| Catalyst | Relative Rate | Cost Index |

|---|---|---|

| XantPhos Pd G4 | 1.00 | 100 |

| Pd(PPh₃)₄ | 0.33 | 45 |

| BrettPhos Pd G3 | 1.15 | 220 |

| t-BuXPhos Pd | 0.89 | 180 |

| Region | TSCA | REACH | DSL |

|---|---|---|---|

| USA | Exempt | N/A | N/A |

| EU | No | Pending | Listed |

| China | Yes | - | - |

Emerging Research Directions

Photoredox Dual Catalysis

Recent studies combine XantPhos Pd G4 with Ir(ppy)₃ for:

-

C–O bond formation under blue LED

-

Decarboxylative alkylation (J. Am. Chem. Soc. 2024, in press)

Continuous Flow Applications

Microreactor trials achieved:

-

92% conversion at 0.1 s residence time

-

50% catalyst loading reduction vs batch

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume